N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Condensation Reaction: The final step involves the condensation of the triazole derivative with an aldehyde (3-methoxybenzaldehyde) in the presence of a catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or triazole functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones, or oxidized aromatic rings.
Reduction: Reduced triazole or hydrazide derivatives.
Substitution: Substituted aromatic or triazole derivatives.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: Potential pathways include the inhibition of microbial growth by targeting bacterial enzymes, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N-methyl-N-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)acetamide
- **(E)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27N5O5S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-34-21-12-8-9-18(13-21)16-28-29-24(33)17-38-27-31-30-26(32(27)20-10-6-5-7-11-20)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+ |
InChI Key |
MFWOZLYMZQZQAM-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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